Fmoc-L-Lys(carbamoyl-OtBu)-OH is a derivative of lysine, an essential amino acid, modified for specific applications in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl carbamate protecting group on the side chain amine, which enhances its utility in solid-phase peptide synthesis. This modification allows for selective deprotection and facilitates the formation of complex peptides.
Fmoc-L-Lys(carbamoyl-OtBu)-OH can be synthesized through various chemical methods, often involving the coupling of protected lysine derivatives with other amino acids or functional groups. It is commercially available from various suppliers specializing in peptide synthesis reagents, including Merck Millipore and CEM Corporation, who provide high-purity products suitable for research applications .
This compound falls into the category of protected amino acids, specifically as a derivative of lysine. It is classified under building blocks for peptide synthesis, often utilized in the development of therapeutic peptides and in research settings to study protein interactions and functions.
The synthesis of Fmoc-L-Lys(carbamoyl-OtBu)-OH typically involves several key steps:
The reaction conditions are critical for successful synthesis. For instance, monitoring through Thin Layer Chromatography (TLC) is essential to ensure complete reactions and to avoid side reactions that can occur during the coupling process .
Fmoc-L-Lys(carbamoyl-OtBu)-OH has a complex molecular structure characterized by:
The structural formula can be represented as:
Fmoc-L-Lys(carbamoyl-OtBu)-OH participates in various chemical reactions:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For instance, coupling reactions are often performed at low temperatures to minimize side reactions and improve yields .
The mechanism of action for Fmoc-L-Lys(carbamoyl-OtBu)-OH primarily involves its role as a building block in peptide synthesis:
This process allows for precise control over peptide sequences and structures, which is crucial for developing peptides with specific biological activities .
Relevant data from analytical techniques such as High-Performance Liquid Chromatography (HPLC) indicate high purity levels necessary for research applications .
Fmoc-L-Lys(carbamoyl-OtBu)-OH is widely used in scientific research:
Histone deacetylases (HDACs) contain a catalytically essential zinc(II) ion within their active site, which facilitates the hydrolysis of acetyl groups from lysine residues in histone and non-histone proteins. Substrate Peptidomimetic Inhibitors (SPIs) leverage amino acids with zinc-chelating side chains to disrupt this catalytic function. Fmoc-L-Lys(carbamoyl-OtBu)-OH exemplifies this strategy, where its carbamoyl group acts as a latent zinc-binding moiety. Upon deprotection, the resulting hydroxylamine or hydroxamate functionality coordinates strongly with the Zn²⁺ ion, displacing the activated water molecule essential for deacetylation chemistry [1] [2].
This coordination inhibits HDAC activity by blocking substrate access and preventing the polarization of water required for nucleophilic attack on the acetyl-lysine carbonyl. Omics approaches reveal that such inhibition induces broad cellular effects, including transcriptomic changes and altered proteomic profiles, due to disrupted acetylation homeostasis [1]. Peptides incorporating these zinc-chelating amino acids benefit from enhanced target engagement, as demonstrated by chemoproteomic studies showing covalent modification of HDAC active sites by trapoxin derivatives featuring epoxyketone-based zinc-coordinating groups [2] [4].
Table 1: Zinc-Binding Groups in Peptidomimetic HDAC Inhibitors
Zinc-Binding Group | Coordination Mode | Representative Amino Acid | Inhibition Mechanism |
---|---|---|---|
Hydroxamate | Bidentate | Fmoc-L-Lys(acetamido-OH)-OH | Direct Zn²⁺ chelation, water displacement |
Carbamoyl (deprotected) | Monodentate/Bidentate | Fmoc-L-Lys(carbamoyl)-OH | Zn²⁺ chelation after deprotection |
Epoxyketone | Covalent adduct | L-Aoe (in Trapoxin) | Tetrahedral intermediate mimicry |
Thiol (reduced) | Monodentate | Romidepsin-derived thiol | Zn²⁺ coordination |
The spatial orientation and electronic properties of zinc-binding functional groups critically determine inhibitor efficacy and selectivity. Amino acids with side chains containing amino, carbonyl, or oxyamino groups exhibit distinct coordination geometries with the HDAC zinc ion:
Incorporating these groups into non-natural amino acids requires precise side-chain engineering. For instance, replacing leucine with bulky hydrophobic residues like 3-(2-naphthyl)-alanine in enzyme cores alters van der Waals interactions and steric packing, indirectly affecting active-site accessibility. Studies on dihydrofolate reductase reveal that larger side chains reduce catalytic efficiency (kcat/KM) by up to 50% when incorporated into hydrophobic core regions, highlighting the trade-off between steric compatibility and functional group placement [10]. Fmoc-L-Lys(carbamoyl-OtBu)-OH balances this by positioning the carbamoyl group at the terminus of a flexible lysine side chain, optimizing zinc coordination while minimizing backbone distortion [9].
Table 2: Impact of Functional Group Properties on HDAC Inhibition
Functional Group | Coordination Strength | Steric Demand | HDAC Isoform Selectivity | Synthetic Accessibility |
---|---|---|---|---|
Hydroxamate | Strong (bidentate) | Moderate | Low (pan-HDAC) | Moderate |
Deprotected Carbamoyl | Strong (bidentate) | Low | Moderate | Challenging (deprotection) |
Amino | Weak (monodentate) | Low | High (engineerable) | High |
Carbonyl | Weak (monodentate) | Low | Variable | High |
SPIs incorporating non-natural amino acids (NNAAs) enable multivalent inhibition by simultaneously targeting multiple HDAC domains. Fmoc-L-Lys(carbamoyl-OtBu)-OH exemplifies this strategy, where its ε-carbamoyl group coordinates zinc, while the peptide backbone engages surface recognition regions via hydrophobic or electrostatic interactions [1] [9]. This synergy enhances potency and selectivity, as demonstrated by cyclic α3β-tetrapeptides that inhibit HDACs 1–3 at nanomolar concentrations (Ki = 33–49 nM) despite lacking classical zinc-binding groups. Instead, they exploit multivalent contacts at the active-site rim [4].
The integration of bulky NNAAs (e.g., naphthylalanine) further augments this effect by:
For example, peptides combining Fmoc-L-Lys(carbamoyl-OtBu)-OH with aryl-bearing NNAAs exhibit >104-fold selectivity for HDAC6, attributed to synergistic interactions with its unique surface topology and zinc coordination chemistry [3] [9].
Table 3: Synergistic Non-Natural Amino Acid Combinations in HDAC Inhibitors
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3